molecular formula C17H26ClNO3 B4405264 3-Ethoxy-4-[2-(3-methylpiperidin-1-yl)ethoxy]benzaldehyde;hydrochloride

3-Ethoxy-4-[2-(3-methylpiperidin-1-yl)ethoxy]benzaldehyde;hydrochloride

Cat. No.: B4405264
M. Wt: 327.8 g/mol
InChI Key: YRNMPEZAJKWCEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxy-4-[2-(3-methylpiperidin-1-yl)ethoxy]benzaldehyde;hydrochloride is a chemical compound with a complex structure It is used in various scientific research applications due to its unique properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-[2-(3-methylpiperidin-1-yl)ethoxy]benzaldehyde;hydrochloride involves multiple steps. The general synthetic route includes the following steps:

    Formation of the Piperidine Derivative: The initial step involves the synthesis of the piperidine derivative. This is typically achieved through the reaction of piperidine with an appropriate alkylating agent under controlled conditions.

    Ethoxylation: The next step involves the ethoxylation of the piperidine derivative. This is usually carried out using ethyl bromide or ethyl chloride in the presence of a base such as sodium hydroxide.

    Aldehyde Formation: The final step involves the formation of the benzaldehyde moiety. This is typically achieved through the reaction of the ethoxylated piperidine derivative with an appropriate aldehyde precursor under acidic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-[2-(3-methylpiperidin-1-yl)ethoxy]benzaldehyde;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring or the ethoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols.

Scientific Research Applications

3-Ethoxy-4-[2-(3-methylpiperidin-1-yl)ethoxy]benzaldehyde;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in studies related to cellular signaling and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-[2-(3-methylpiperidin-1-yl)ethoxy]benzaldehyde;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde
  • 3-Ethoxy-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde

Uniqueness

3-Ethoxy-4-[2-(3-methylpiperidin-1-yl)ethoxy]benzaldehyde;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethoxy and piperidine moieties contribute to its versatility in various reactions and applications.

Properties

IUPAC Name

3-ethoxy-4-[2-(3-methylpiperidin-1-yl)ethoxy]benzaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3.ClH/c1-3-20-17-11-15(13-19)6-7-16(17)21-10-9-18-8-4-5-14(2)12-18;/h6-7,11,13-14H,3-5,8-10,12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNMPEZAJKWCEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCCN2CCCC(C2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Ethoxy-4-[2-(3-methylpiperidin-1-yl)ethoxy]benzaldehyde;hydrochloride
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3-Ethoxy-4-[2-(3-methylpiperidin-1-yl)ethoxy]benzaldehyde;hydrochloride
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3-Ethoxy-4-[2-(3-methylpiperidin-1-yl)ethoxy]benzaldehyde;hydrochloride
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3-Ethoxy-4-[2-(3-methylpiperidin-1-yl)ethoxy]benzaldehyde;hydrochloride
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3-Ethoxy-4-[2-(3-methylpiperidin-1-yl)ethoxy]benzaldehyde;hydrochloride

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